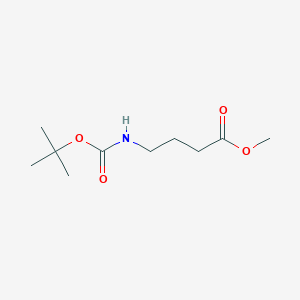

4-((叔丁氧羰基)氨基)丁酸甲酯

描述

Methyl 4-((tert-butoxycarbonyl)amino)butanoate is a chemical compound with the CAS Number: 85909-04-2 . It has a molecular weight of 217.27 . The IUPAC name for this compound is methyl 4-[(tert-butoxycarbonyl)amino]butanoate .

Synthesis Analysis

The synthesis of Methyl 4-((tert-butoxycarbonyl)amino)butanoate can be achieved through various methods. One method involves the treatment of 4-aminobutanoic acid with sodium carbonate and Boc2O in THF . Another method involves the reaction with hydrogen chloride in ethyl acetate .Molecular Structure Analysis

The InChI code for Methyl 4-((tert-butoxycarbonyl)amino)butanoate is 1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-5-6-8(12)14-4/h5-7H2,1-4H3,(H,11,13) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

Methyl 4-((tert-butoxycarbonyl)amino)butanoate is a solid or semi-solid or liquid at room temperature . It should be stored in a dry environment at 2-8°C . The compound has a high GI absorption and is BBB permeant . It is also very soluble, with a solubility of 9.52 mg/ml .科学研究应用

Chemical Synthesis

Methyl 4-((tert-butoxycarbonyl)amino)butanoate is often used as a reagent in chemical synthesis . Its structure allows it to participate in a variety of reactions, making it a versatile tool for chemists.

Amino Protection

This compound can be used in the protection of amino groups during chemical reactions . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis.

Pharmaceutical Research

In pharmaceutical research, Methyl 4-((tert-butoxycarbonyl)amino)butanoate could potentially be used as a building block in the synthesis of more complex molecules . For example, it might be used in the development of new drugs or therapies.

安全和危害

属性

IUPAC Name |

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-5-6-8(12)14-4/h5-7H2,1-4H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSTYWSKGONZPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((tert-butoxycarbonyl)amino)butanoate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[5-[bis[(4-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate](/img/structure/B2402495.png)

![4-butoxy-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2402497.png)

![(3S,4R)-4-[(6-Methylpyrimidin-4-yl)amino]oxolan-3-ol](/img/structure/B2402500.png)

![(1S,2R)-1,1'-Bi[cyclopropane]-2-methanol](/img/structure/B2402501.png)

![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2402505.png)

![4-Amino-2,8-dioxa-3-azaspiro[4.5]dec-3-en-1-one](/img/structure/B2402508.png)

![2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2402510.png)

![2-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2402516.png)

![ethyl 2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoate](/img/structure/B2402518.png)